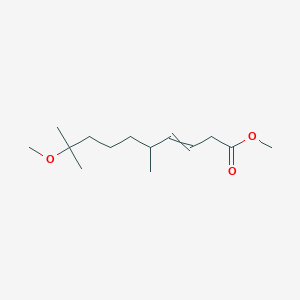
Methyl 9-methoxy-5,9-dimethyldec-3-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 9-methoxy-5,9-dimethyldec-3-enoate is an organic compound with a complex structure that includes a methoxy group, a methyl group, and a double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 9-methoxy-5,9-dimethyldec-3-enoate typically involves multiple steps, starting from simpler organic molecules. One common method involves the esterification of a suitable carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often require controlled temperatures and the removal of water to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques such as distillation and crystallization ensures the removal of impurities.
Chemical Reactions Analysis
Types of Reactions
Methyl 9-methoxy-5,9-dimethyldec-3-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or other alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces alcohols.
Scientific Research Applications
Methyl 9-methoxy-5,9-dimethyldec-3-enoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 9-methoxy-5,9-dimethyldec-3-enoate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methyl 9-methoxy-5,9-dimethyldec-3-enoate: shares similarities with other esters and ethers that contain methoxy and methyl groups.
Ethyl 9-methoxy-5,9-dimethyldec-3-enoate: Similar structure but with an ethyl group instead of a methyl group.
Propyl 9-methoxy-5,9-dimethyldec-3-enoate: Similar structure but with a propyl group instead of a methyl group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties. This makes it particularly useful in certain synthetic applications and research studies where other similar compounds may not be as effective.
Properties
CAS No. |
61099-51-2 |
|---|---|
Molecular Formula |
C14H26O3 |
Molecular Weight |
242.35 g/mol |
IUPAC Name |
methyl 9-methoxy-5,9-dimethyldec-3-enoate |
InChI |
InChI=1S/C14H26O3/c1-12(8-6-10-13(15)16-4)9-7-11-14(2,3)17-5/h6,8,12H,7,9-11H2,1-5H3 |
InChI Key |
DLAQSVDROKZHST-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCC(C)(C)OC)C=CCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















